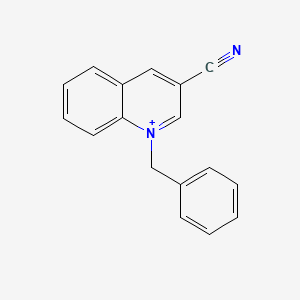
Quinolinium, 3-cyano-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 3-cyano-1-(phenylmethyl)-, also known as Quinolinium, 3-cyano-1-(phenylmethyl)-, is a useful research compound. Its molecular formula is C17H13N2+ and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinolinium, 3-cyano-1-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium, 3-cyano-1-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Common Synthetic Routes
- Condensation Reactions : The compound can be synthesized through condensation reactions involving quinoline and appropriate aldehydes or ketones.
- Cyclization Reactions : Cyclization methods may also be employed to form the quinolinium structure from simpler precursors.
Biological Activities
Research has demonstrated that Quinolinium, 3-cyano-1-(phenylmethyl)- exhibits various biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The structure-activity relationship indicates that modifications to the quinolinium core can enhance its antimicrobial efficacy.
Anticancer Potential
Quinolinium derivatives have been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.2 |
| HepG-2 | 12.5 |
The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Therapeutic Applications
Given its biological activities, Quinolinium, 3-cyano-1-(phenylmethyl)- is being investigated for potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial agents.
- Cancer Treatment : The anticancer properties suggest potential use in combination therapies or as standalone treatments for specific cancers.
- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may offer neuroprotective benefits, warranting further investigation in neurodegenerative disease models.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinolinium derivatives, including Quinolinium, 3-cyano-1-(phenylmethyl)-. The derivatives were tested against common bacterial strains. Results indicated that modifications to the phenyl group significantly affected antimicrobial activity, with some derivatives achieving MIC values lower than traditional antibiotics.
Case Study 2: Anticancer Activity
Another study explored the anticancer effects of Quinolinium derivatives on HepG-2 cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis. This study highlights the potential of quinolinium compounds in cancer therapy.
Eigenschaften
CAS-Nummer |
85289-84-5 |
|---|---|
Molekularformel |
C17H13N2+ |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
1-benzylquinolin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C17H13N2/c18-11-15-10-16-8-4-5-9-17(16)19(13-15)12-14-6-2-1-3-7-14/h1-10,13H,12H2/q+1 |
InChI-Schlüssel |
RAWCJBNTWIPXSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C#N |
Synonyme |
1-benzyl-3-cyanoquinolinium BQCN(+) cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















